molecular formula C9H10N2O B1527281 2-(2-Aminophenoxy)propanenitrile CAS No. 1249409-60-6

2-(2-Aminophenoxy)propanenitrile

Cat. No. B1527281
M. Wt: 162.19 g/mol
InChI Key: LHBLGQAYNDKKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenoxy)propanenitrile is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .


Synthesis Analysis

A preparation method of 2-[2-(2-aminophenoxy) ethoxy]phenylamine has been disclosed in a patent . The method involves the use of 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohols solvent .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminophenoxy)propanenitrile consists of a five-membered ring composed of three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Nitriles, such as 2-(2-Aminophenoxy)propanenitrile, can undergo various chemical reactions. For instance, they can be reduced to primary amines using lithium aluminum hydride .

Scientific Research Applications

Preparation of a self-catalyzed amino-epoxy phthalonitrile resin

  • Summary of Application: This research focused on expanding the processing window of phthalonitrile resins. A novel self-catalyzed amino-epoxy 4-aminophenoxy phthalonitrile-resorcinol diglycidyl ether phthalonitrile (APRE-PN) resin was prepared .
  • Methods of Application: The APRE-PN resin was prepared via a two-step method of reacting amino and epoxy groups at a low temperature and then reacting nitrile with nitrile groups at a high temperature .
  • Results: The significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window (173 °C) for an entire class of phthalonitrile matrices. The APRE-PN resin exhibits excellent thermal stability and dynamic mechanical properties .

Synthesis and properties of novel polyimides

  • Summary of Application: A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
  • Methods of Application: The polyimides were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the polyamic acids (PAAs) could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films .
  • Results: These polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

Physicochemical Properties of Propanenitrile Imidazolium-Based Dual Functionalized Ionic Liquids

  • Summary of Application: This research investigated the impact of nitrile incorporated with hydroxyl, benzyl, and allyl on the physicochemical properties of propanenitrile imidazolium-based dual functionalized ionic liquids .
  • Methods of Application: The ionic liquids were prepared with different functional groups, and their density, viscosity, and refractive index were measured over a temperature range of 293.15 to 353.15 K .
  • Results: The ionic liquids showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality .

Solvent and Precursor to Other Organic Compounds

  • Summary of Application: Propionitrile, a compound similar to “2-(2-Aminophenoxy)propanenitrile”, is used as a solvent and a precursor to other organic compounds .
  • Methods of Application: Propionitrile can be produced by the hydrogenation of acrylonitrile or by the ammoxidation of propanol .
  • Results: Propionitrile is a colorless, water-soluble liquid with a slightly higher boiling point than acetonitrile .

Impact of Nitrile Incorporated with Hydroxyl, Benzyl, and Allyl

  • Summary of Application: This research investigated the impact of nitrile incorporated with hydroxyl, benzyl, and allyl on the physicochemical properties of propanenitrile imidazolium-based dual functionalized ionic liquids .
  • Methods of Application: The ionic liquids were prepared with different functional groups, and their density, viscosity, and refractive index were measured over a temperature range of 293.15 to 353.15 K .
  • Results: The ionic liquids showed lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality .

Solvent and Precursor to Other Organic Compounds

  • Summary of Application: Propionitrile, a compound similar to “2-(2-Aminophenoxy)propanenitrile”, is used as a solvent and a precursor to other organic compounds .
  • Methods of Application: Propionitrile can be produced by the hydrogenation of acrylonitrile or by the ammoxidation of propanol .
  • Results: Propionitrile is a colorless, water-soluble liquid with a slightly higher boiling point than acetonitrile .

properties

IUPAC Name

2-(2-aminophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLGQAYNDKKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenoxy)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Aminophenoxy)propanenitrile
Reactant of Route 6
2-(2-Aminophenoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.